![molecular formula C22H20BrN7O B2514358 (2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920383-50-2](/img/structure/B2514358.png)

(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

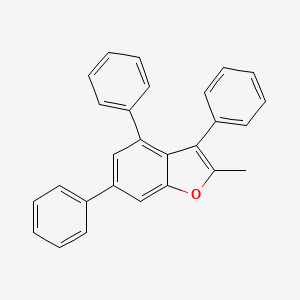

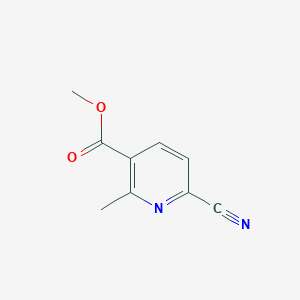

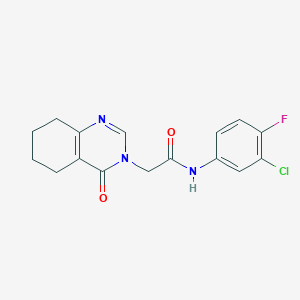

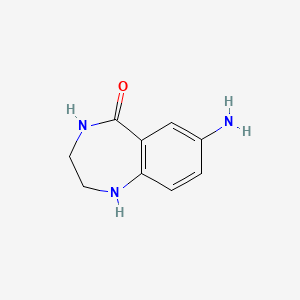

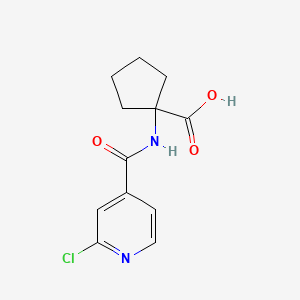

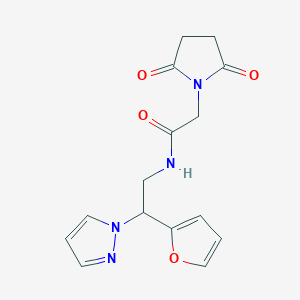

The compound (2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that contains several functional groups and structural features. It includes a bromophenyl group, a p-tolyl group (a toluene derivative), a triazolopyrimidine group, and a piperazine group . These groups are common in pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple ring structures, including a phenyl ring, a triazole ring, a pyrimidine ring, and a piperazine ring . The presence of these rings and the attached functional groups would contribute to the compound’s chemical properties and potential biological activity.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the bromine atom on the bromophenyl group could be replaced via a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, also known as 1-(2-bromobenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine.

Anticancer Activity

This compound has shown potential as an anticancer agent. The presence of the triazolopyrimidine moiety is known to contribute to anticancer properties by inhibiting various cancer cell lines. Research indicates that such compounds can interfere with cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity. The bromophenyl and triazolopyrimidine groups are known to enhance the antimicrobial efficacy against a range of bacterial and fungal strains. This makes it a promising candidate for developing new antibiotics .

Anti-inflammatory Effects

Studies have demonstrated that this compound can act as an anti-inflammatory agent. The triazolopyrimidine structure is particularly effective in reducing inflammation by inhibiting key enzymes and pathways involved in the inflammatory response .

Antiviral Applications

The compound has potential antiviral applications. The triazole ring system is known for its ability to inhibit viral replication, making this compound a candidate for further research in antiviral drug development .

Neurological Research

This compound is also being explored for its effects on the central nervous system. The piperazine moiety is known to interact with neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders such as anxiety, depression, and schizophrenia .

Cardiovascular Research

Research has indicated that this compound may have beneficial effects on cardiovascular health. The triazolopyrimidine structure can influence various cardiovascular parameters, potentially leading to new treatments for heart diseases .

Antioxidant Activity

The compound has shown antioxidant properties, which are crucial in protecting cells from oxidative stress and damage. This activity is particularly important in the development of treatments for diseases where oxidative stress is a contributing factor .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. Enzyme inhibitors are valuable in treating a variety of diseases, including metabolic disorders and cancers. The unique structure of this compound allows it to bind effectively to enzyme active sites .

These applications highlight the diverse potential of (2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone in scientific research and drug development.

Molecules | Free Full-Text | Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines A brief review of the biological potential of indole derivatives

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2-bromophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN7O/c1-15-6-8-16(9-7-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)17-4-2-3-5-18(17)23/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQZNCNCLWICEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Br)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)

![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)

![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)

![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)

![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)